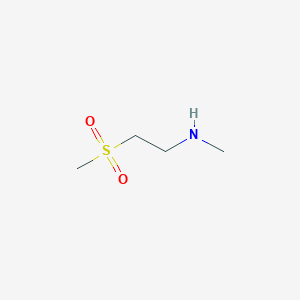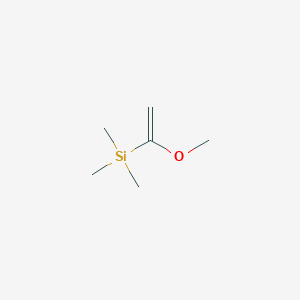
Ácido 2-(Tritiltio)acético
Descripción general
Descripción
2-(Tritylthio)acetic acid is a compound with the molecular weight of 334.44 . Its IUPAC name is (tritylsulfanyl)acetic acid .
Synthesis Analysis
The synthesis of 2-(Tritylthio)acetic acid involves several steps. The compound can be prepared from respective thiol synthons using an iodine- or benzotriazolyl chloride-promoted oxidative disulphide bond formation .Molecular Structure Analysis
The molecular structure of 2-(Tritylthio)acetic acid is represented by the formula C21H18O2S . The InChI key for this compound is RYRPHZROJNDXEV-UHFFFAOYSA-N .Chemical Reactions Analysis
Trityl cations, which are part of the 2-(Tritylthio)acetic acid structure, have been applied as neutral Lewis acids in different chemical reactions . They are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .Physical And Chemical Properties Analysis
2-(Tritylthio)acetic acid is a solid at room temperature . It has a predicted density of 1.218±0.06 g/cm3 . The predicted melting point is 162.5-163 °C, and the predicted boiling point is 483.0±33.0 °C .Aplicaciones Científicas De Investigación
Síntesis de compuestos tiolados
El ácido 2-(tritiltio)acético se utiliza en la síntesis de derivados tiolados de compuestos biológicamente activos. Por ejemplo, se ha empleado en la esterificación de abiraterona para producir abiraterona tioladas (HS-AB), que luego se utiliza para crear monocapas autoensambladas terapéuticas en superficies de oro . Este proceso implica la esterificación inicial del ácido 2-(tritiltio)acético con abiraterona, seguida de desprotección para producir el compuesto tiolados .
Aplicaciones de la nanotecnología
En nanotecnología, los derivados del ácido 2-(tritiltio)acético se utilizan por su fuerte afinidad a las nanopartículas de oro. Los grupos tiol en estos compuestos sirven como excelentes ligandos para unirse a nanopartículas metálicas, particularmente al oro, debido a la fuerte interacción entre los nucleófilos de azufre y las superficies de oro .
Sistemas de administración de fármacos
Los derivados tiolados sintetizados utilizando ácido 2-(tritiltio)acético se pueden utilizar para diseñar sistemas de administración de fármacos. Por ejemplo, la abiraterona tioladas mencionada anteriormente se puede unir a superficies de oro para formar monocapas que tienen aplicaciones potenciales en la administración dirigida de fármacos .
Sensores electroquímicos
El ácido 2-(tritiltio)acético es fundamental en la creación de sensores electroquímicos. Los compuestos tiolados formados a partir de él se pueden inmovilizar en electrodos para detectar diversas sustancias. Estos sensores aprovechan las propiedades electroquímicas de los compuestos tiolados para una detección sensible .
Catálisis
Los compuestos tiolados derivados del ácido 2-(tritiltio)acético pueden catalizar ciertas reacciones. Por ejemplo, las estructuras de oro formadas a partir de la interacción de compuestos tiolados con iones de oro exhiben propiedades catalíticas específicas, como en la reducción de oxígeno .
Química de superficies
La capacidad del ácido 2-(tritiltio)acético para formar monocapas autoensambladas en superficies de oro es valiosa en la química de superficies. Estas monocapas se pueden adaptar para diversas aplicaciones, incluidos biosensores, catálisis y electrónica molecular .
Estudios biológicos
Los derivados tiolados del ácido 2-(tritiltio)acético se utilizan en estudios biológicos para comprender el papel de los átomos de azufre en los sistemas biológicos. Estos estudios pueden conducir al desarrollo de nuevos fármacos y agentes terapéuticos .
Química teórica y computacional
Los derivados del ácido 2-(tritiltio)acético también son objeto de estudios teóricos y computacionales para predecir su comportamiento e interacciones a nivel molecular. Estos estudios pueden brindar información sobre el diseño de nuevos compuestos con propiedades deseadas .
Safety and Hazards
Propiedades
IUPAC Name |
2-tritylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2S/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRPHZROJNDXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401163 | |
| Record name | 2-(tritylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34914-36-8 | |
| Record name | 2-(tritylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)







![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)



